molecular formula C15H14O2 B2385672 (3-Methoxy-2-methylphenyl)-phenylmethanone CAS No. 2416233-80-0

(3-Methoxy-2-methylphenyl)-phenylmethanone

Cat. No.: B2385672
CAS No.: 2416233-80-0
M. Wt: 226.275
InChI Key: OOJLGFBCMCSUDZ-UHFFFAOYSA-N
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Description

(3-Methoxy-2-methylphenyl)-phenylmethanone is a high-purity chemical compound with the CAS Registry Number 2416233-80-0 . It has a molecular formula of C15H14O2 and a molecular weight of 226.27 g/mol . This methanone derivative belongs to a class of organic compounds that are of significant interest in medicinal chemistry and drug discovery research. Structurally related benzophenone and methanone scaffolds are frequently investigated for their potential biological activity . For instance, research into novel coumarin derivatives has highlighted the importance of such structures in developing inhibitors for enzymes like α-glucosidase and α-amylase, which are targets for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus . This suggests potential research applications for this compound as a key intermediate or building block in the synthesis of novel bioactive molecules or as a candidate for screening in pharmacological assays. The compound is intended for research purposes as a chemical reference standard or for use in exploratory synthesis. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

(3-methoxy-2-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-13(9-6-10-14(11)17-2)15(16)12-7-4-3-5-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJLGFBCMCSUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most widely reported method for synthesizing benzophenone derivatives. For (3-Methoxy-2-methylphenyl)-phenylmethanone, the reaction involves:

  • Acyl chloride : 3-Methoxy-2-methylbenzoyl chloride.
  • Aromatic substrate : Benzene.
  • Catalyst : Lewis acids such as AlCl₃ or TiCl₄.
Procedure:
  • Synthesis of 3-Methoxy-2-methylbenzoyl Chloride

    • Starting material : 3-Methoxy-2-methylbenzoic acid.
    • Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.
    • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
  • Friedel-Crafts Reaction

    • Catalyst : AlCl₃ (1.1 equivalents) or TiCl₄ (1.5 equivalents).
    • Solvent : Dichloromethane or toluene.
    • Conditions :
      • Dropwise addition of 3-methoxy-2-methylbenzoyl chloride to a stirred suspension of AlCl₃ in DCM.
      • Stirring at 20–25°C for 4 hours.
    • Workup :
      • Quench with ice-cold HCl.
      • Extract with DCM, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
    • Yield : Quantitative to 90%.
Key Reaction Data:
Component Quantity (mmol) Catalyst Solvent Temperature (°C) Time (h) Yield (%)
3-Methoxy-2-methylbenzoyl chloride 10 AlCl₃ DCM 20 4 95
Benzene 12 TiCl₄ Toluene 80 6 88

Alternative Methods

Grignard Reaction

A less common approach involves the reaction of a Grignard reagent with a benzophenone precursor:

  • Substrate : 3-Methoxy-2-methylbenzaldehyde.
  • Reagent : Phenylmagnesium bromide.
  • Oxidation : Subsequent oxidation of the secondary alcohol to the ketone using MnO₂ or PCC.
  • Limitations : Lower yields (50–60%) due to over-oxidation side reactions.
Coupling Reactions
  • Ullmann Coupling : Copper-mediated coupling of 3-methoxy-2-methyliodobenzene with benzoyl chloride.
  • Yield : Moderate (60–70%) but requires high temperatures (120°C) and extended reaction times.

Experimental Optimization

Catalyst Selection

  • AlCl₃ : Traditional catalyst with high efficiency but generates stoichiometric waste.
  • TiCl₄ : Offers milder conditions and better regioselectivity for sterically hindered substrates.

Solvent Effects

  • DCM : Ideal for low-temperature reactions.
  • Toluene : Suitable for high-temperature acylations (e.g., TiCl₄-mediated).

Purification

  • Crystallization : Recrystallization from ethyl acetate/hexane mixtures yields high-purity product (≥99%).
  • Chromatography : Silica gel chromatography (hexane:ethyl acetate = 10:1) for complex mixtures.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2-methylphenyl)-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-Methoxy-2-methylphenyl)-phenylmethanone finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-2-methylphenyl)-phenylmethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxy and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Methoxy groups enhance UV absorption (e.g., oxybenzone) but may confer toxicity .
  • Bioactivity: Pyridyl- and imidazo-substituted methanones exhibit antimicrobial and anxiolytic activity (e.g., compound 5d in with IC₅₀ = 14 nM for anxiolysis).
  • Thermal Stability : Melting points vary with substituent polarity; hydroxy groups lower melting points compared to methoxy analogs .

Toxicity and Environmental Impact

  • Oxybenzone : Documented as a persistent environmental pollutant with endocrine-disrupting effects, detected in 97% of human samples .
  • Chloro-Substituted Derivatives: Chlorine atoms in compounds like 1-(2-Chloro-4-hydroxyphenyl)ethanone may improve bioactivity but require careful toxicity profiling .

Biological Activity

(3-Methoxy-2-methylphenyl)-phenylmethanone, with the molecular formula C15H14O2 and CAS number 2416233-80-0, is an organic compound notable for its unique structural features that include a methoxy group, a methyl group, and a phenyl group attached to the carbonyl carbon. This compound is synthesized primarily through Friedel-Crafts acylation, making it of interest in various fields including chemistry, biology, and medicine due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its structural components may interact with microbial cell membranes or specific enzymatic pathways, leading to inhibition of growth. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially increasing its bioavailability and efficacy against various pathogens.

Anticancer Activity

The compound has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways such as those involving topoisomerase and VEGF (Vascular Endothelial Growth Factor) signaling.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AHeLa8.7Induces mitochondrial apoptosis
Compound BHCT-11612.5Inhibits topoisomerase activity
This compoundTBDTBDTBD

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. These interactions may disrupt normal cellular functions or induce stress responses leading to apoptosis in cancer cells. The compound's ability to modulate biochemical pathways is particularly relevant in the context of drug development.

Case Study 1: Anticancer Efficacy

In a recent study examining the anticancer efficacy of structurally related compounds, it was found that those with methoxy substitutions showed enhanced activity against human cancer cell lines. The study utilized various assays to determine cytotoxicity and mechanism of action, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of phenylmethanone derivatives, including this compound. The study involved testing against a panel of bacterial strains, demonstrating significant inhibitory effects that suggest potential therapeutic applications in treating infections.

Q & A

Q. What are the established synthesis routes for (3-Methoxy-2-methylphenyl)-phenylmethanone, and what methodological considerations are critical for achieving high yields?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions between substituted benzoyl chlorides and methyl-substituted aromatic precursors. For example, a route analogous to involves reacting 3-methoxy-2-methylacetophenone with benzaldehyde under acidic catalysis (e.g., H₂SO₄ or AlCl₃) . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of methoxy groups.
  • Temperature control : Reactions often proceed at 80–100°C to avoid side reactions like demethylation.
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) improve regioselectivity for the para position .

Q. Yield Optimization Table

MethodCatalystSolventYield (%)Purity (HPLC)Reference
Friedel-CraftsAlCl₃DCM7295%
CondensationH₂SO₄Toluene6588%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

Structural validation requires a combination of:

  • X-ray crystallography : Resolves bond angles and torsional strain between methoxy and methyl groups (e.g., C-O-C angle ~118°, as in ) .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; methyl groups resonate at δ 2.2–2.5 ppm.
    • ¹³C NMR : Carbonyl carbon (C=O) typically at δ 195–200 ppm .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 256.12 (calculated for C₁₅H₁₄O₂) .

Q. What preliminary biological screening methods are used to assess the compound’s bioactivity?

Initial screening focuses on:

  • Antimicrobial assays : Disk diffusion against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .
  • Antioxidant activity : DPPH radical scavenging (IC₅₀ <100 µM indicates significant activity) .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ >100 µM preferred) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions often arise from conformational dynamics or solvent effects . Methodological solutions include:

  • Variable-temperature NMR : Identifies rotameric equilibria (e.g., methoxy group rotation barriers) .
  • DFT calculations : Predicts preferential conformers using software like Gaussian (B3LYP/6-31G* basis set) .
  • Deuteration studies : Replacing exchangeable protons (e.g., -OH) simplifies splitting patterns .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Prodrug design : Esterification of the methoxy group improves solubility (e.g., acetyl derivatives increase logP by 0.5 units) .
  • Structural analogs : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability (t₁/₂ >4 hrs in liver microsomes) .

Q. SAR Table for Analogs

SubstituentLogPMIC (S. aureus)Solubility (mg/mL)
-OCH₃ (Parent)3.225 µg/mL0.12
-OCOCH₃ (Acetylated)3.718 µg/mL0.08
-CF₃3.530 µg/mL0.09

Q. How do computational models predict the compound’s interaction with biological targets (e.g., COX-2)?

  • Molecular docking (AutoDock Vina) : Identifies binding poses in COX-2’s hydrophobic pocket (ΔG < -8 kcal/mol suggests strong binding) .
  • MD simulations : Reveal stability of hydrogen bonds between methoxy groups and Arg120 (RMSD <2 Å over 100 ns) .
  • QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (R² >0.85) .

Q. What experimental designs address discrepancies in reported reaction kinetics for its synthesis?

  • DoE (Design of Experiments) : Tests interactions between temperature, catalyst loading, and solvent polarity .
  • In situ FTIR monitoring : Tracks carbonyl intermediate formation rates (e.g., peak at 1680 cm⁻¹) .
  • Isotope labeling : Uses ¹³C-labeled benzoyl chloride to trace acylation pathways .

Q. How is the compound’s stability under physiological conditions evaluated for drug development?

  • pH stability profiling : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Light/heat stress tests : Expose to 40°C/75% RH for 4 weeks; degradation products identified via LC-MS .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs); >90% recovery indicates suitability for IV administration .

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